molecular formula C19H14FN3O5S2 B3017392 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide CAS No. 477488-21-4

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide

Cat. No. B3017392
CAS RN: 477488-21-4
M. Wt: 447.46
InChI Key: VNUPVFQCXOYKLL-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C19H14FN3O5S2 and its molecular weight is 447.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiviral Applications

A study by Çıkla et al. (2013) synthesized derivatives of flurbiprofen hydrazide, including compounds with a structure similar to the specified chemical. These compounds were evaluated for antimicrobial activity against various bacterial and fungal strains. Additionally, the study highlighted the potential antiviral properties of these compounds, particularly against the Hepatitis C virus.

Anticancer Activity

Research conducted by Horishny and Matiychuk (2020) focused on synthesizing compounds with a similar chemical structure for potential anticancer applications. The synthesized compounds demonstrated moderate antitumor activity against various cancer cell lines, with the UO31 renal cancer cell line being particularly sensitive.

Larvicidal Activity

In a study by P et al. (2021), novel benzylidene derivatives of fenobam and its thio analogues were synthesized and evaluated for larvicidal activity against the malaria vector Anopheles arabiensis. The study found that some compounds showed promising larvicidal effects, indicating the potential use of similar compounds in vector control.

Anti-Inflammatory Activity

Research by Sunder and Maleraju (2013) synthesized derivatives with structures akin to the specified chemical, showing significant anti-inflammatory activity. This indicates the potential of these compounds in developing new anti-inflammatory agents.

Photodynamic Therapy for Cancer Treatment

A study by Pişkin et al. (2020) investigated the use of certain compounds, similar in structure to the specified chemical, in photodynamic therapy for cancer treatment. These compounds exhibited properties that make them suitable as photosensitizers in the treatment of cancer.

Metabolism Studies

Research by Wu et al. (2006) focused on the pharmacokinetics and metabolism of similar compounds, providing insights into the metabolic pathways and potential therapeutic applications of these compounds.

properties

IUPAC Name

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O5S2/c20-13-4-2-1-3-11(13)9-16-18(26)22(19(29)30-16)8-7-17(25)21-14-6-5-12(23(27)28)10-15(14)24/h1-6,9-10,24H,7-8H2,(H,21,25)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUPVFQCXOYKLL-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.